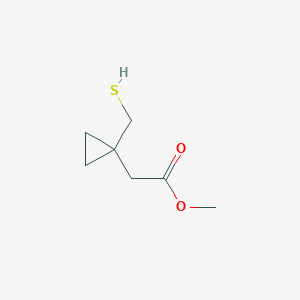
Methyl 1-(mercaptomethyl)cyclopropaneacetate
描述
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a chemical compound that can be involved in various synthetic processes to create polyfunctionalized derivatives. The compound itself is not explicitly detailed in the provided papers, but its related chemistry can be inferred from similar compounds and reactions.
Synthesis Analysis
The synthesis of related compounds involves a catalytic [3+3] annulation process, where cyclopropane 1,1-diesters react with mercaptoacetaldehyde. This reaction is facilitated by a scandium(III) triflate catalyst and results in the formation of tetrahydrothiopyran derivatives . Although the synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate is not directly described, the methodologies applied in the synthesis of similar compounds suggest that a ring-opening/aldol cascade reaction could be a potential pathway for its synthesis.
Molecular Structure Analysis
The molecular structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate is likely to be influenced by the presence of the mercapto group attached to the cyclopropane ring. In related chemistry, the addition of thiols to the double bond of methyl esters of 1-alkylcyclopropene-3-carboxylic acids has been reported, where the thiol group adds selectively at the least substituted atom of the double bond . This suggests that the molecular structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate would exhibit similar regioselectivity in its formation.
Chemical Reactions Analysis
The chemical reactivity of Methyl 1-(mercaptomethyl)cyclopropaneacetate can be extrapolated from the reactions of similar compounds. For instance, the kinetics of cyclization involving methyl S-(2,4,6-trinitrophenyl)mercaptoacetate have been studied, showing that cyclization can proceed through different reaction paths with the rate-limiting step being the proton's removal from the C-H group . This indicates that Methyl 1-(mercaptomethyl)cyclopropaneacetate could also undergo cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Methyl 1-(mercaptomethyl)cyclopropaneacetate are not directly reported in the provided papers, the properties of similar compounds can provide some insights. The presence of both ester and thiol functional groups in the molecule would influence its solubility, boiling point, and reactivity. The steric effects of the cyclopropane ring and the electronic effects of the mercapto group would also play a significant role in the compound's chemical behavior.
科学研究应用
Polymer Synthesis and Material Applications
Thiolated Chitosan Copolymers : A study introduced Chitosan-1-(mercaptomethyl)-cyclopropane acetic acid (CS-MCA) copolymer, synthesized for its rheological and antibacterial properties. This copolymer exhibited shear-thinning behavior and enhanced moduli, indicating its potential for hydrocolloid gels in food and pharmaceutical applications due to its better antibacterial ability compared to unmodified chitosan (Luo et al., 2019).
Polymerization of Cyclic Monomers : Research on the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate demonstrated the opening of the cyclopropane ring, leading to polymers with specific properties such as a glass transition temperature of 90°C. This study highlights the reactivity of cyclic monomers in creating materials with unique thermal properties (Moszner et al., 2003).
Medicinal Chemistry and Drug Design
- Conformationally Restricted Analogs of Histamine : The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine showcases the application of cyclopropane derivatives in designing biologically active compounds. These compounds offer a platform for understanding the structural requirements for bioactivity and developing new therapeutic agents (Kazuta et al., 2002).
Environmental and Biochemical Studies
- Methyl Mercaptan Production : A study focused on the production of methyl mercaptan by L-methionine-α-deamino-γ-mercaptomethane lyase from Treponema denticola, a significant compound in oral malodor and potentially periodontal disease. This research provides insights into biochemical pathways and microbial contributions to oral health conditions (Fukamachi et al., 2005).
Agricultural Applications
- Ethylene Inhibition in Horticulture : The use of 1-Methylcyclopropene (1-MCP), related to methyl 1-(mercaptomethyl)cyclopropaneacetate through its application in ethylene inhibition, highlights its role in preserving horticultural products by retarding ripening and prolonging shelf-life. This application underlines the importance of such compounds in enhancing food security and reducing waste (Blankenship & Dole, 2003).
安全和危害
未来方向
Methyl 1-(mercaptomethyl)cyclopropaneacetate has potential applications in various fields, including organic synthesis, pharmaceutical development, and material science. Further studies are needed to explore its full potential and applications in different industries .
Relevant Papers The synthesis of montelukast sodium, which involves coupling methyl 1-(mercaptomethyl)cyclopropaneacetate with (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl(phenyl)-3(-2-(1-hydroxy-1-methylethyl)-phenyl)propyl methanesulfonate, followed by hydrolysis of the resulting methyl ester so as to form a free acid, is taught in patent EP 480,717 .
属性
IUPAC Name |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLVNAWLWIHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192074 | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(mercaptomethyl)cyclopropaneacetate | |
CAS RN |
152922-73-1 | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

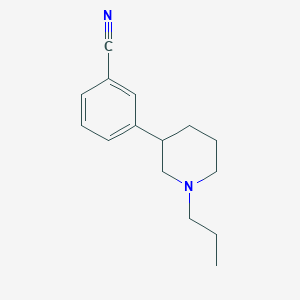
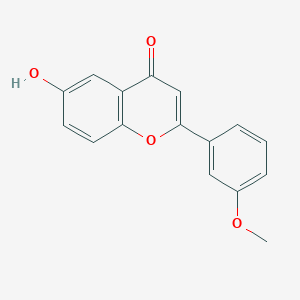
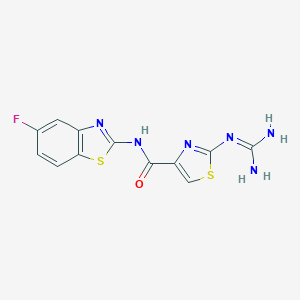
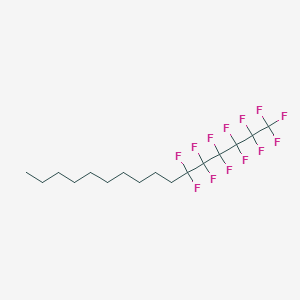
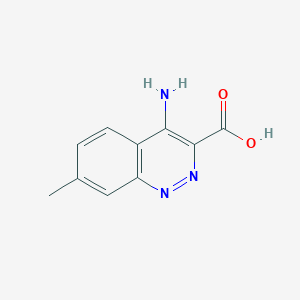
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
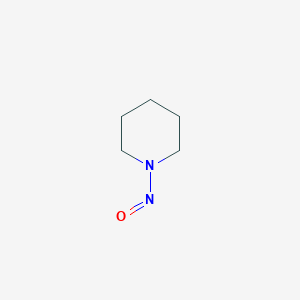
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
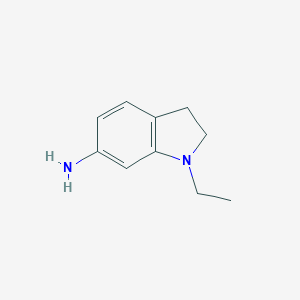
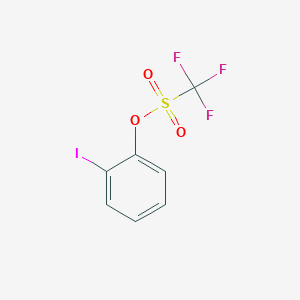
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
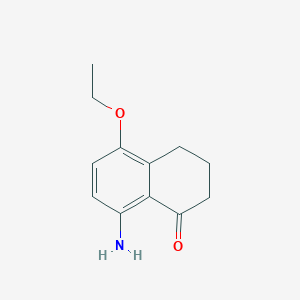
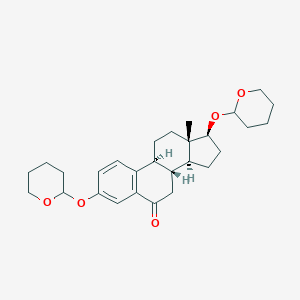
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)